(2-Bromo-benzothiazol-6-yl)-acetic acid
CAS No.: 933742-71-3
Cat. No.: VC2561706
Molecular Formula: C9H6BrNO2S
Molecular Weight: 272.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933742-71-3 |
|---|---|
| Molecular Formula | C9H6BrNO2S |
| Molecular Weight | 272.12 g/mol |
| IUPAC Name | 2-(2-bromo-1,3-benzothiazol-6-yl)acetic acid |
| Standard InChI | InChI=1S/C9H6BrNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) |
| Standard InChI Key | KYIDMSYBOCCSSF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1CC(=O)O)SC(=N2)Br |
| Canonical SMILES | C1=CC2=C(C=C1CC(=O)O)SC(=N2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
(2-Bromo-benzothiazol-6-yl)-acetic acid belongs to the benzothiazole family, which consists of heterocyclic compounds containing both sulfur and nitrogen atoms. The structure features a benzothiazole core with a bromine substituent at the 2-position and an acetic acid group (-CH₂COOH) at the 6-position.
Based on the ethyl ester derivative documented in literature, the molecular formula of (2-Bromo-benzothiazol-6-yl)-acetic acid can be determined as C₉H₆BrNO₂S with an approximate molecular weight of 272.12 g/mol, compared to the 300.17 g/mol of its ethyl ester counterpart . The compound's structure incorporates a fused ring system with multiple functional groups that contribute to its chemical reactivity and potential biological properties.
The structural characteristics of this compound include:
-
A benzene ring fused with a thiazole ring forming the benzothiazole core
-
A bromine atom at the 2-position that enhances the compound's electrophilicity
-
An acetic acid group at the 6-position that provides hydrogen bond donor/acceptor capabilities
Physical Properties
The physical properties of (2-Bromo-benzothiazol-6-yl)-acetic acid can be extrapolated from its ethyl ester analog and typical benzothiazole derivatives. Benzothiazole compounds generally exist as crystalline solids at room temperature with moderate to high melting points.
Table 1. Comparison of Predicted Physical Properties
The carboxylic acid functionality would considerably affect the compound's physicochemical properties compared to its ester derivative, particularly increasing its hydrophilicity and hydrogen bonding capacity.
Synthesis and Preparation
Synthetic Routes
Based on documented synthetic approaches for related compounds, several viable routes can be proposed for the synthesis of (2-Bromo-benzothiazol-6-yl)-acetic acid:
Route 1: Hydrolysis of the Ethyl Ester
The most direct approach would involve hydrolysis of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester. This method is supported by similar procedures described for 2-bromo-benzothiazole-6-carboxylic acid:
"To a solution of 2-bromo-benzothiazole-6-carboxylic acid methyl ester in THF and H₂O is added lithium hydroxide monohydrate at 0°C. The mixture is stirred at room temperature overnight. The mixture is treated with 1N HCl solution to adjust pH to 2 and extracted with ethyl acetate."
Route 2: Oxidation of (2-Bromo-benzothiazol-6-yl)-acetaldehyde
An alternative approach would involve the oxidation of the corresponding aldehyde derivative to the carboxylic acid using appropriate oxidizing agents.
Laboratory Preparation Methods
The practical synthesis of (2-Bromo-benzothiazol-6-yl)-acetic acid would likely involve several key steps:
-
Preparation of the benzothiazole core structure with appropriate functional groups at the 2- and 6-positions
-
Introduction of the bromine atom at the 2-position, potentially through bromination reactions
-
Installation of the acetic acid functionality at the 6-position, either directly or through functional group conversion
-
Deprotection or hydrolysis steps if utilizing protected intermediates
Drawing from the synthetic procedures for related compounds, the following experimental protocol could be employed:
"For hydrolysis of the ethyl ester to the acid: Dissolve (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester in a mixture of THF/water (3:1), cool to 0°C, and add 5 equivalents of lithium hydroxide monohydrate. Allow the reaction to warm to room temperature and stir overnight. Acidify the solution to pH 2 with 1N HCl, extract with ethyl acetate, dry over sodium sulfate, filter, and concentrate to obtain the desired carboxylic acid."
Optimization of Synthesis
Several parameters would be critical for optimizing the synthesis of (2-Bromo-benzothiazol-6-yl)-acetic acid:
-
Temperature control: Particularly important during hydrolysis reactions to prevent unwanted side reactions
-
Reaction time: Extended reaction times may lead to degradation of the benzothiazole core
-
Purification techniques: Column chromatography conditions would need optimization for separating the acid from potential impurities
-
pH control: Critical during workup procedures to ensure complete conversion to the free acid form
The bromine substituent at the 2-position requires careful handling of reaction conditions to avoid displacement by nucleophiles present in the reaction mixture.
Biological Activities and Applications
Pharmacological Properties
Benzothiazole derivatives exhibit diverse biological activities, and the specific structural features of (2-Bromo-benzothiazol-6-yl)-acetic acid suggest several potential pharmacological properties:
-
Enzyme inhibition: The bromine atom at the 2-position enhances the compound's electrophilicity, "allowing it to bind effectively to nucleophilic sites on enzymes, thus blocking their activity. This property is particularly useful in biological assays where enzyme inhibition is studied."
-
Potential anti-inflammatory activity: The acetic acid functionality resembles that found in non-steroidal anti-inflammatory drugs, suggesting possible anti-inflammatory properties.
-
Antimicrobial potential: Many benzothiazole derivatives demonstrate antimicrobial activity, with the bromine substituent potentially enhancing such effects.
Structure-Activity Relationships
The biological activity of (2-Bromo-benzothiazol-6-yl)-acetic acid would be influenced by its key structural features:
-
Benzothiazole core: Provides a rigid scaffold that can interact with biological targets through π-stacking and hydrophobic interactions.
-
Bromine at position 2: Increases the electrophilicity of the C-2 carbon, making it more reactive toward nucleophilic biological targets. As noted in the literature, "The bromine atom enhances its electrophilicity, allowing it to bind effectively to nucleophilic sites on enzymes."
-
Acetic acid at position 6: Offers potential for hydrogen bonding and ionic interactions with protein targets, particularly with positively charged amino acid residues.
Table 2. Structure-Activity Relationship Considerations
| Structural Feature | Potential Contribution to Bioactivity |
|---|---|
| Benzothiazole core | Target recognition; membrane permeability |
| Bromine at C-2 | Enhanced binding to enzyme active sites; increased electrophilicity |
| Acetic acid at C-6 | Hydrogen bonding; ionic interactions; water solubility |
Research Applications
(2-Bromo-benzothiazol-6-yl)-acetic acid has several potential applications in research and development:
-
Medicinal chemistry: As a scaffold for developing enzyme inhibitors and other bioactive compounds.
-
Chemical biology: The carboxylic acid group provides a handle for bioconjugation to proteins, peptides, or other biomolecules.
-
Synthetic chemistry: As a versatile building block for the synthesis of more complex molecules, particularly through reactions at the bromine position and modifications of the carboxylic acid group.
-
Analytical chemistry: Potential use as an analytical standard or reference compound in the analysis of related benzothiazole derivatives.
Chemical Reactivity
Key Reactions
The structure of (2-Bromo-benzothiazol-6-yl)-acetic acid incorporates multiple reactive sites that can participate in diverse chemical transformations:
-
Carboxylic acid reactions:
-
Esterification with alcohols
-
Amide formation with amines
-
Reduction to the corresponding alcohol
-
Decarboxylation under appropriate conditions
-
-
Bromine-centered reactions:
-
Nucleophilic aromatic substitution at the 2-position
-
Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira)
-
Halogen-metal exchange reactions
-
The search results indicate that related compounds "can participate in various chemical reactions, including substitution and coupling reactions. These reactions highlight the versatility of this compound in synthetic organic chemistry."
Functional Group Transformations
Several functional group transformations would be relevant for (2-Bromo-benzothiazol-6-yl)-acetic acid:
-
Conversion to acid chloride: Treatment with reagents such as thionyl chloride or oxalyl chloride would yield the corresponding acid chloride, a more reactive derivative for further functionalization. This is supported by documented procedures for related compounds:
"2-Bromo-1,3-benzothiazole-6-carboxylic acid and thionyl chloride were mixed and stirred at rt for 1 h then at 60°C for 30 min. The mixture was concentrated under reduced pressure and the residue was dissolved in CHCl₃."
-
Amide formation: The carboxylic acid can be converted to various amides, either directly or via the acid chloride. Again, literature precedent exists for related compounds:
"The solution is added via cannula to a solution of N-(3-amino-4-methyl-phenyl)-3-trifluoromethyl-benzamide and diisopropylethylamine in CH₂Cl₂ at 0°C over 30 min. The mixture is stirred at rt for 1 h."
-
Esterification: The carboxylic acid can be converted to various esters through reaction with alcohols or using reagents like (trimethylsilyl)diazomethane:
"2-Bromo-6-benzothiazolecarboxylic acid was suspended in dichloromethane/methanol and cooled to 0°C with an ice-water bath. Then, 2M (trimethylsilyl)diazomethane was added dropwise over 5 min."
Comparison with Related Compounds
Table 3. Comparison of (2-Bromo-benzothiazol-6-yl)-acetic acid with Structurally Related Compounds
Analytical Methods
Identification Techniques
Several analytical techniques would be suitable for the identification and characterization of (2-Bromo-benzothiazol-6-yl)-acetic acid:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (¹H, ¹³C, and 2D techniques)
-
Infrared Spectroscopy (characteristic C=O, O-H, and C-Br stretching)
-
UV-Visible Spectroscopy (aromatic and heterocyclic chromophores)
-
Mass Spectrometry (molecular ion pattern with bromine isotope distribution)
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography after derivatization (e.g., methylation)
-
-
X-ray Crystallography:
-
For definitive structural confirmation and determination of molecular packing
-
Quantification Methods
Accurate quantification of (2-Bromo-benzothiazol-6-yl)-acetic acid would require validated analytical methods:
-
HPLC Quantification:
-
Reverse-phase HPLC with UV detection (likely at 254-280 nm)
-
Gradient elution using water/acetonitrile with acid modifier
-
Internal or external standard calibration
-
-
Titrimetric Analysis:
-
Non-aqueous titration for determination of carboxylic acid content
-
Potentiometric endpoint detection
-
-
Spectrophotometric Methods:
-
UV absorbance at characteristic wavelength
-
Calibration using reference standards
-
Quality Control Parameters
For research and potential pharmaceutical applications, several quality control parameters would be important:
Table 4. Suggested Quality Control Parameters for (2-Bromo-benzothiazol-6-yl)-acetic acid
| Parameter | Analytical Method | Typical Specification |
|---|---|---|
| Appearance | Visual inspection | White to off-white crystalline powder |
| Identification | IR spectroscopy | Matches reference spectrum |
| ¹H NMR | Matches reference spectrum | |
| Assay | HPLC | ≥ 98.0% |
| Related substances | HPLC | Individual impurity: ≤ 0.5% |
| Total impurities: ≤ 2.0% | ||
| Residual solvents | Gas Chromatography | As per ICH guidelines |
| Water content | Karl Fischer titration | ≤ 0.5% |
| Melting range | Differential Scanning Calorimetry | Within ±2°C of established value |
Proper storage conditions would be essential for maintaining the quality of the compound, likely including protection from light, moisture, and oxidizing conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume